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1. Introduction

Cefotaxime is a third-generation cephalosporin antibiotic commonly used to treat severe infections in

critically ill patients, including children [1]. Upon administration, a significant portion (approximately 50-

60%) is metabolized in the liver to desacetylcefotaxime, a pharmacologically active metabolite with

reduced, though still relevant, antimicrobial activity [2] [1]. Therapeutic Drug Monitoring (TDM) is crucial

in vulnerable populations like critically ill children, as critical illness can dramatically alter antibiotic

pharmacokinetics, leading to ineffective drug exposure and potential treatment failure [2] [1].

The ethical and physiological challenges of drawing large, frequent blood samples from children have

historically been a barrier to conducting rich pharmacokinetic studies. The development of capillary

microsampling techniques, coupled with highly sensitive bioanalytical methods like UHPLC-MS/MS, now

enables the collection of very small blood volumes (e.g., 2.8 µL of plasma) for accurate pharmacokinetic

profiling, making such studies feasible and ethical [2] [3].

2. Experimental Workflow

The following diagram outlines the complete workflow for sample collection, preparation, and analysis.
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3. Materials and Methods

3.1. Sample Preparation (Protein Precipitation)
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Plasma Volume: A minimal volume of 2.8 µL of plasma is required per analysis [2] [3].

Precipitation Solvent: Add a suitable volume of acetonitrile to the plasma sample to precipitate
proteins [2]. The sample is then vortexed and centrifuged to separate the precipitated proteins.

Internal Standard: The method uses deuterated cefotaxime (cefotaxime-d) as an internal standard
to correct for variability in sample preparation and instrument response [2].

3.2. UHPLC Conditions The chromatographic separation is critical for resolving the analyte from matrix

interferences.

Column: Kinetex C8 (100 mm × 2.1 mm) [2] [3].

Mobile Phase: A gradient elution is used, consisting of:
Mobile Phase A: Ammonium acetate in water [2].

Mobile Phase B: Acetonitrile [2].
Detection: The analytes are detected using a triple quadrupole mass spectrometer.

3.3. MS/MS Conditions Detection is performed using Multiple Reaction Monitoring (MRM) for high

specificity and sensitivity.

Ionization Source: Electrospray Ionization (ESI) operated in positive ion mode [2] [4].
MS Mode: Multiple Reaction Monitoring (MRM) [2].

Ion Transitions: The specific mass transitions (precursor ion → product ion) for each compound are
monitored for quantification.

Method Validation and Analytical Parameters

The following tables summarize the key parameters for the quantitative analysis of cefotaxime and its

metabolite, desacetylcefotaxime.

Table 1: MS/MS Parameters and Analytical Performance

Parameter Cefotaxime Desacetylcefotaxime

Calibration
Range

0.5 - 500 mg/L [2] 0.2 - 10 mg/L [2]

Precision (RSD) Within ± 7.3% [2] Within ± 9.5% [2]

Accuracy Within ± 5% [2] Within ± 3.5% [2]
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Parameter Cefotaxime Desacetylcefotaxime

Internal Standard Deuterated cefotaxime (Cefotaxime-d)
[2]

Deuterated cefotaxime (Cefotaxime-d)
[2]

Table 2: Clinical Pharmacokinetic Application & Dosing Context

Aspect Details

Pharmacokinetic/Pharmacodynamic
(PK/PD) Target

100% ƒT>MIC (Time above Minimum Inhibitory
Concentration) for critically ill patients [1].

Relevant MIC Breakpoint 1 mg/L for susceptible pathogens [1].

Dosing Challenge Standard dosing (50 mg/kg q6h) may be insufficient to

achieve PK/PD targets in all critically ill children,
especially those with normal renal function and lower

body weight [1].

Proposed Dosing Strategy Use of extended or continuous infusion regimens is

recommended to optimize target attainment [1].

Discussion and Clinical Application

This validated UHPLC-MS/MS method is specifically designed for capillary microsampling, requiring only

2.8 µL of plasma, which is ethically and practically suitable for pharmacokinetic studies in critically ill

children [2]. The method has been successfully applied to quantify cefotaxime and desacetylcefotaxime in

samples collected from critically ill pediatric patients, demonstrating its real-world utility [2] [1].

An external validation confirmed that drug concentrations measured from capillary microsamples (finger or

heel prick) strongly correlate with those from conventional venous or arterial sampling, establishing skin-

prick sampling as a viable method for data-rich pharmacokinetic studies [1]. The findings from such studies

highlight that standard intermittent dosing often fails to achieve optimal drug exposure in critically ill

children, supporting the need for personalized dosing strategies like extended or continuous infusions to

improve patient outcomes [1].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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